6-Fluoro-2-phenyl-4-quinolinol
Overview
Description
6-Fluoro-2-phenyl-4-quinolinol is a chemical compound with the molecular formula C15H10FNO and a molecular weight of 239.24 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position and a phenyl group at the 2nd position of the quinoline ring makes this compound unique. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
6-Fluoro-2-phenyl-4-quinolinol, also known as 6-Fluoro-2-phenyl-1H-quinolin-4-one, is a member of the fluoroquinolone family . Fluoroquinolones are known to target bacterial DNA-gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including this compound, inhibit the function of DNA-gyrase and topoisomerase IV by stabilizing the enzyme-DNA complex, thereby preventing the resealing of the DNA strands and leading to breaks in the DNA . This interrupts the replication process and leads to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase and topoisomerase IV, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This leads to the cessation of DNA synthesis and ultimately bacterial cell death .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it potentially useful in the treatment of bacterial infections .
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the presence of divalent cations such as magnesium and calcium can interfere with the absorption of fluoroquinolones, reducing their bioavailability . Additionally, the pH of the environment can affect the solubility and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-phenyl-4-quinolinol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-amino-5-fluorophenol with a suitable aldehyde under acidic conditions can lead to the formation of the quinoline ring . Another method involves the use of cyclocondensation reactions, where the starting materials undergo a series of chemical transformations to form the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-phenyl-4-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro form.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups at the 6th position .
Scientific Research Applications
6-Fluoro-2-phenyl-4-quinolinol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone but differ in the position and type of substituents.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, which also contain a fluorine atom in the quinoline ring.
Amino-substituted quinoline derivatives: These compounds have amino groups at various positions on the quinoline ring and exhibit different biological activities.
Uniqueness
6-Fluoro-2-phenyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-fluoro-2-phenyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZPWHOKZPODTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429516 | |
Record name | KUC100229 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103914-44-9 | |
Record name | KUC100229 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103914-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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